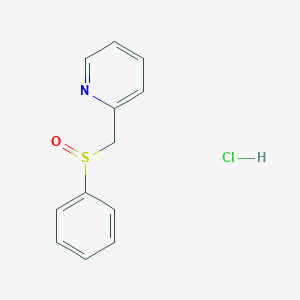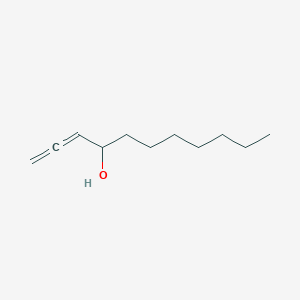
1,2-Undecadien-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Undecadien-4-ol: is an organic compound with the molecular formula C11H20O . It is a type of alcohol characterized by the presence of two double bonds and a hydroxyl group. This compound is known for its role in various chemical reactions and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Undecadien-4-ol can be synthesized through several methods, including the use of Grignard reagents. One common approach involves the reaction of an alkyl halide with a Grignard reagent, followed by hydrolysis to yield the desired alcohol . The reaction conditions typically require anhydrous solvents and a controlled temperature environment to ensure the successful formation of the alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of precursor compounds or the use of advanced organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Undecadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of undecadienone or undecadienal.
Reduction: Formation of 1,2-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,2-Undecadien-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Undecadien-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and double bonds play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Undecadien-1-ol: Similar in structure but differs in the position of the double bonds and hydroxyl group.
1-Decanol: A saturated alcohol with a similar carbon chain length but lacks double bonds.
1,2-Decadien-4-ol: Similar structure with a shorter carbon chain.
Uniqueness
1,2-Undecadien-4-ol is unique due to its specific arrangement of double bonds and the hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical and biological applications .
Propiedades
Número CAS |
79090-73-6 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h9,11-12H,2-3,5-8,10H2,1H3 |
Clave InChI |
RKAQZCYXAFHXCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C=C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




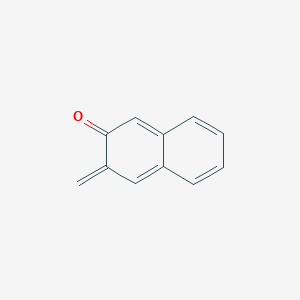
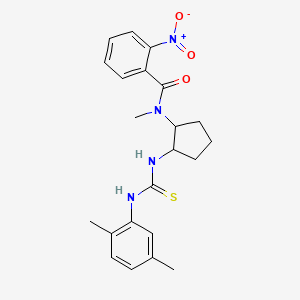
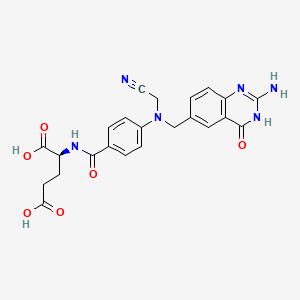
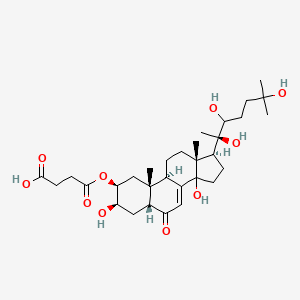

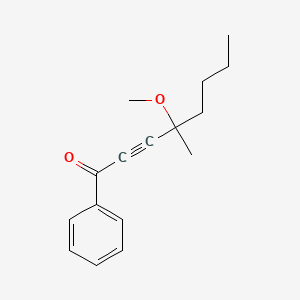
![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)

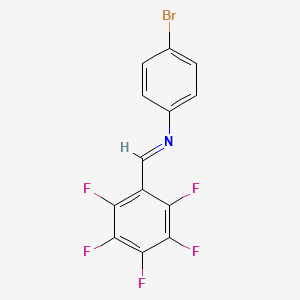
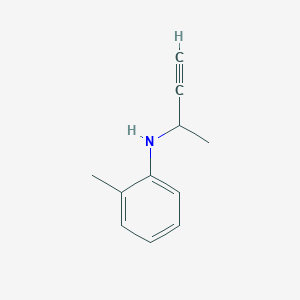
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)
